LogP Modulation Through Mixed Esterification: Target Compound vs. Symmetrical Diester and Free Diacid Analogs
The mixed ethyl/methyl ester substitution pattern of the target compound yields a computed LogP of 1.29, positioning it between the more hydrophilic free diacid (4-methyl-1H-pyrrole-2,3-dicarboxylic acid, XLogP ~0.5) and the fully alkylated analogs . While symmetrical diester LogP values are not experimentally reported in an identical measurement system, the increment in logP per additional methylene unit (Hansch π ≈ 0.5) predicts a diethyl analog LogP of approximately 2.3–2.8, and a dimethyl analog LogP of approximately 0.8–1.2 . The target compound’s intermediate lipophilicity is valuable for balancing aqueous solubility and membrane permeability in early-stage medicinal chemistry campaigns.
| Evidence Dimension | Octanol-water partition coefficient (LogP), computed |
|---|---|
| Target Compound Data | LogP = 1.29 |
| Comparator Or Baseline | 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid (free diacid): XLogP ≈ 0.5; Diethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate: Predicted LogP ≈ 2.3–2.8 (Hansch π extrapolation) |
| Quantified Difference | Target LogP is ~0.8 log units higher than free diacid; ~1.0–1.5 log units lower than diethyl analog |
| Conditions | Computed via ChemAxon/ALOGPS method as reported by Chemsrc; comparator values from ChemicalBook and Hansch fragment-based prediction |
Why This Matters
Intermediate LogP can improve oral absorption potential per Lipinski’s Rule of Five compared to overly hydrophilic or lipophilic analogs, directly influencing compound selection for lead optimization.
